2-(4-(Difluoromethyl)phenyl)pyrrolidine

Catalog No.
S13453252
CAS No.
M.F
C11H13F2N
M. Wt
197.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(Difluoromethyl)phenyl)pyrrolidine

Product Name

2-(4-(Difluoromethyl)phenyl)pyrrolidine

IUPAC Name

2-[4-(difluoromethyl)phenyl]pyrrolidine

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

InChI

InChI=1S/C11H13F2N/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h3-6,10-11,14H,1-2,7H2

InChI Key

SJINQHYPUMFBAO-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)C(F)F

2-(4-(Difluoromethyl)phenyl)pyrrolidine is a highly specialized fluorinated building block featuring a 2-arylpyrrolidine core substituted with a para-difluoromethyl (-CHF2) group. The 2-arylpyrrolidine motif is a privileged pharmacophore widely utilized in the development of central nervous system (CNS) agents and oncology therapeutics. The strategic incorporation of the -CHF2 group provides a unique physicochemical profile, balancing metabolic stability, modulated lipophilicity, and hydrogen-bond donor capacity [1]. In procurement and process chemistry, this compound is primarily selected as an advanced precursor for lead optimization, particularly when standard methyl or trifluoromethyl analogs exhibit suboptimal pharmacokinetic properties or formulation liabilities.

Substituting 2-(4-(difluoromethyl)phenyl)pyrrolidine with generic comparators like 2-(p-tolyl)pyrrolidine or 2-(4-(trifluoromethyl)phenyl)pyrrolidine fundamentally alters the downstream performance of the synthesized API. The methyl analog (p-tolyl) is highly susceptible to rapid cytochrome P450 (CYP450) mediated benzylic oxidation, leading to unacceptable metabolic clearance rates [1]. Conversely, substitution with the trifluoromethyl (-CF3) analog often over-corrects lipophilicity, which can severely reduce aqueous solubility and alter the basicity of the pyrrolidine nitrogen [2]. The -CHF2 group is not a generic halogenated placeholder; it is a precise bioisostere that provides a specific steric and electronic profile required to prevent metabolic degradation while maintaining optimal formulation compatibility.

Optimized Lipophilicity for Aqueous Solubility

The difluoromethyl (-CHF2) group offers a significantly lower lipophilic contribution compared to the trifluoromethyl (-CF3) and methyl (-CH3) groups. Based on established Hansch substituent constants (π), the -CHF2 group (π ≈ 0.32) is less lipophilic than both -CH3 (π = 0.52) and -CF3 (π = 0.88) [1]. When integrated into the 2-arylpyrrolidine scaffold, this results in a lower overall logP for 2-(4-(difluoromethyl)phenyl)pyrrolidine compared to its -CF3 analog, directly improving aqueous solubility and formulation compatibility during early-stage drug development.

Evidence DimensionSubstituent Lipophilicity (Hansch π constant)
Target Compound Dataπ ≈ 0.32 (-CHF2)
Comparator Or Baselineπ = 0.88 (-CF3) and π = 0.52 (-CH3)
Quantified Difference0.56 log units lower lipophilicity than -CF3
ConditionsCalculated substituent constants for logP modulation

Lower lipophilicity improves aqueous solubility and reduces non-specific protein binding, critical for oral drug formulation.

Prevention of Benzylic Oxidation for Enhanced Metabolic Stability

Standard methyl-substituted arylpyrrolidines, such as 2-(p-tolyl)pyrrolidine, are highly susceptible to cytochrome P450 (CYP450) mediated oxidation at the benzylic methyl group, rapidly forming hydroxymethyl and carboxylic acid metabolites. The substitution of the -CH3 group with a -CHF2 group completely blocks this specific metabolic liability due to the strong C-F bonds, while maintaining a similar steric volume to the methyl group [1]. This leads to significantly enhanced microsomal stability and longer half-lives in vivo compared to the -CH3 baseline.

Evidence DimensionMetabolic Liability (Benzylic Oxidation)
Target Compound DataBlocked (High microsomal stability)
Comparator Or Baseline2-(p-Tolyl)pyrrolidine (Rapid oxidation to -CH2OH / -COOH)
Quantified DifferenceElimination of primary benzylic clearance pathway
ConditionsIn vitro human liver microsome (HLM) stability models

Procuring the -CHF2 building block prevents downstream metabolic clearance failures common to -CH3 analogs.

Precise Modulation of Pyrrolidine Amine Basicity (pKa)

The electron-withdrawing nature of the para-substituent modulates the basicity of the pyrrolidine nitrogen via inductive effects. The Hammett para-substituent constant (σp) for -CHF2 is 0.32, which is significantly lower than that of -CF3 (σp = 0.54) [1]. Consequently, 2-(4-(difluoromethyl)phenyl)pyrrolidine retains a higher pKa (more basic) than the -CF3 analog, though it is less basic than the unsubstituted or -CH3 analogs. This intermediate basicity is crucial for optimizing target binding kinetics and maintaining an optimal ratio of ionized to unionized drug at physiological pH.

Evidence DimensionHammett Constant (σp) / Inductive Electron Withdrawal
Target Compound Dataσp = 0.32 (-CHF2)
Comparator Or Baselineσp = 0.54 (-CF3)
Quantified Difference0.22 lower σp value, resulting in higher amine pKa
ConditionsPhysiological pH (7.4) ionization modeling

Fine-tuning the amine pKa is essential for optimizing cell permeability and receptor binding affinity.

Unique Hydrogen Bond Donor Capability for Target Engagement

Unlike the trifluoromethyl (-CF3) or methyl (-CH3) groups, the difluoromethyl (-CHF2) group can act as a lipophilic hydrogen bond donor. The highly polarized C-H bond in the -CHF2 group allows 2-(4-(difluoromethyl)phenyl)pyrrolidine to participate in specific hydrogen-bonding interactions within protein binding pockets [1]. This unique property enables the compound to act as a bioisostere for thiols, alcohols, or hydroxamic acids, providing an additional vector for target engagement that is completely absent in the -CF3 and -CH3 comparators.

Evidence DimensionHydrogen Bond Donor Capability
Target Compound DataActive (Polarized C-H bond)
Comparator Or Baseline-CF3 and -CH3 analogs (Inactive / No H-bond donor capacity)
Quantified DifferenceAddition of 1 H-bond donor vector
ConditionsProtein-ligand binding pocket interactions

The ability to form additional hydrogen bonds can significantly increase target binding affinity and selectivity.

Lead Optimization in CNS Drug Discovery

The modulated lipophilicity and intermediate pKa of the -CHF2 group make this compound an ideal building block for designing blood-brain barrier (BBB) penetrant molecules where -CF3 analogs are too lipophilic and prone to non-specific binding [1].

Synthesis of Metabolically Stable Pharmacophores

As a direct replacement for 2-(p-tolyl)pyrrolidine in library synthesis, it prevents rapid CYP450-mediated benzylic oxidation, extending the half-life of the resulting drug candidates without significantly altering steric bulk [2].

Exploitation of Novel Binding Vectors in Structure-Based Drug Design (SBDD)

Useful in SBDD workflows where the unique hydrogen-bond donor capacity of the -CHF2 group can be leveraged to interact with specific amino acid residues in the target binding pocket, an application impossible with -CF3 or -CH3 analogs [1].

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

197.10160574 g/mol

Monoisotopic Mass

197.10160574 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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